(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
説明
The compound (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone features a piperazine core substituted with a methylsulfonyl group at the 4-position, linked via a methanone bridge to a 2-phenyl-1,2,3-triazole moiety. This structure combines a sulfonamide-like electron-withdrawing group (methylsulfonyl) with a triazole heterocycle, which is often associated with hydrogen-bonding and π-π stacking interactions in biological systems.
特性
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-23(21,22)18-9-7-17(8-10-18)14(20)13-11-15-19(16-13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPLCOZDLNVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It’s worth noting that triazole derivatives have been found to bind with high affinity to multiple receptors, and piperazines have been shown to inhibit microtubule synthesis.
Mode of Action
Triazole derivatives have been found to interact with a variety of enzymes and receptors, which could lead to changes in cellular processes. Piperazines have been shown to inhibit microtubule synthesis, which could disrupt cell division and growth.
Biochemical Pathways
Given the broad biological activities of triazole derivatives, it’s likely that multiple pathways could be affected. For example, inhibition of microtubule synthesis by piperazines could affect cell division and growth.
Pharmacokinetics
Triazole derivatives are known for their broad pharmacological applications, suggesting they may have favorable ADME properties.
生化学分析
生物活性
The compound (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₇N₅O₃S
- Molecular Weight : 335.38 g/mol
- CAS Number : 1235668-87-7
The biological activity of this compound can be attributed to its structural features, particularly the piperazine and triazole moieties. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival.
Target Interactions
- Enzyme Inhibition : The triazole ring has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells by modulating key regulatory proteins.
Anticancer Activity
Recent studies have demonstrated the efficacy of (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone against various cancer cell lines. The following table summarizes the findings from several research articles:
The compound exhibited significant cytotoxicity against the MDA-MB231 breast cancer cell line, with an IC50 value indicating potent activity. Additionally, it showed moderate activity against HCT116 and Mia-PaCa2 cell lines.
Antimicrobial Activity
In vitro studies have also explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, suggesting potential applications as an antibacterial agent.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted by Kumar et al. assessed the anticancer activity of several triazole derivatives, including (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in agar diffusion assays, highlighting its potential as a broad-spectrum antimicrobial agent.
類似化合物との比較
Structural Analogues and Substituent Effects
Key structural analogs include piperazinyl-triazolyl methanones and related derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and reported activities:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents on Piperazine | Triazole/Heterocycle Modifications | Physical State | Molecular Weight (g/mol) | Key Data |
|---|---|---|---|---|---|
| Target Compound | 4-(Methylsulfonyl) | 2-Phenyl-2H-1,2,3-triazole | Not reported | ~361.4* | N/A (No direct data in evidence) |
| Compound 8p | 4-((1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl) | Imidazo[1,2-a]pyridine (6-chloro-2-methyl) | Solid (104–105°C) | ~520.9 (ESI-MS) | Antileishmanial/antitrypanosomal activity |
| Compound 10a | 4-(2-(4-Propyl-1H-1,2,3-triazol-1-yl)-ethyl) | Imidazo[1,2-a]pyridine (2,7-dimethyl) | Liquid | ~424.5 (ESI-MS) | Not specified |
| Compound 21 | 4-(4-(Trifluoromethyl)phenyl) | Thiophen-2-yl | Solid | ~384.4 (Calculated) | Structural variation for SAR studies |
| Compound w3 | 4-Methylpiperazin-1-yl | Pyrimidinyl-triazole hybrid | Not reported | ~505.0 (Calculated) | Medicinal chemistry intermediate |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-(4-Aminophenyl) | Furan-2-yl | Not reported | ~325.4 (Calculated) | Synthesized via nucleophilic substitution |
*Calculated based on molecular formula C₁₅H₁₇N₅O₃S.
Key Observations:
Substituent Impact on Solubility :
- The methylsulfonyl group in the target compound may enhance solubility in polar solvents compared to lipophilic substituents (e.g., propyl or cyclopropyl in Compounds 10b and 11a ).
- Electron-withdrawing groups (e.g., nitro in Compound 8p ) could reduce solubility but improve target binding via dipole interactions.
Imidazo[1,2-a]pyridine derivatives (Compounds 8p, 10a ) exhibit antileishmanial activity, suggesting that the target compound’s triazole-pyridine system could share similar biological relevance.
Synthetic Routes: The target compound likely employs nucleophilic substitution or coupling reactions, akin to methods for Compound 8p (imidazo-pyridine synthesis ) and Compound w3 (pyrimidine-triazole linkage ).
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
